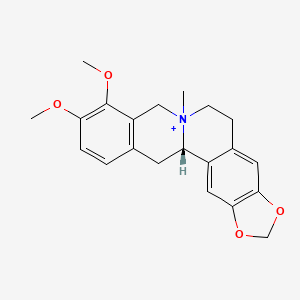
(S)-N-Methylcanadine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-methylcanadine is a quaternary ammonium ion that is (S)-canadine bearing an N-methyl substituent. It derives from a (S)-canadine.
Applications De Recherche Scientifique
Metabolism Studies
- Metabolic Characterization : (S)-N-Methylcanadine, an isoquinoline alkaloid, undergoes metabolism in rat liver S9, resulting in several metabolites. This study was the first to investigate its in vitro metabolism using high-performance liquid chromatography and quadrupole time-of-flight mass spectrometry (Zuo et al., 2018).
Enzymatic Processes in Biosynthesis
- Biosynthetic Pathway Enzyme : CYP82Y1 enzyme, identified in opium poppy, catalyzes the 1-hydroxylation of N-methylcanadine, a critical step in noscapine biosynthesis. This discovery contributes to understanding the noscapine biosynthetic pathway (Dang & Facchini, 2013).
- Protective Group in Biosynthesis : In noscapine biosynthesis, acetylation at C13 before C8 hydroxylation introduces a protective group, which is crucial for the conversion of 1-hydroxy-N-methylcanadine to narcotoline hemiacetal. This process involves two cytochromes P450 for specific hydroxylations (Dang, Chen & Facchini, 2015).
Chemical Synthesis and Characterization
- Characterization of Alkaloids : The compound this compound has been isolated from various plant species, contributing to the study of natural product chemistry and alkaloid characterization. Detailed NMR signal assignments have been made for this alkaloid (Binutu & Cordell, 2000).
Gene Regulation
- DNA Methylation and Modifications : N-Methylcanadine is related to compounds like N-methyl-N'-nitro-N-nitrosoguanidine, which are used in studies of DNA methylation and its implications in gene regulation and cancer therapy. Such compounds provide insights into the biological mechanisms underlying DNA modification (Christman, 2002).
Biomedical Applications
- Cancer Research : Compounds structurally related to N-methylcanadine, like N-methyl-N'-nitro-N-nitrosoguanidine, have been utilized in cancer research, particularly in the study of tumor production and DNA interactions. These studies shed light on the mutagenic and carcinogenic potential of certain chemical compounds (Sugimura, Fujimura & Baba, 1970).
Post-Transcriptional Gene Regulation
- mRNA Modifications : Research on N-methylated compounds has contributed to the understanding of post-transcriptional gene regulation, particularly in the context of mRNA modifications. This includes the study of various methylated compounds and their role in cellular processes (Zhao, Roundtree & He, 2016).
Propriétés
Formule moléculaire |
C21H24NO4+ |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
(1S)-16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene |
InChI |
InChI=1S/C21H24NO4/c1-22-7-6-14-9-19-20(26-12-25-19)10-15(14)17(22)8-13-4-5-18(23-2)21(24-3)16(13)11-22/h4-5,9-10,17H,6-8,11-12H2,1-3H3/q+1/t17-,22?/m0/s1 |
Clé InChI |
IPABSWBNWMXCHM-LBOXEOMUSA-N |
SMILES isomérique |
C[N+]12CCC3=CC4=C(C=C3[C@@H]1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4 |
SMILES |
C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4 |
SMILES canonique |
C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



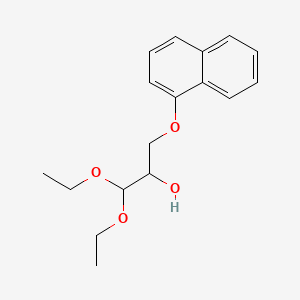
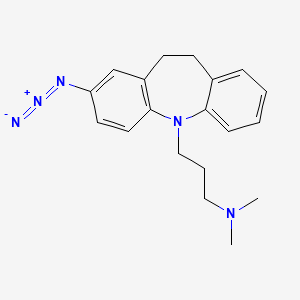
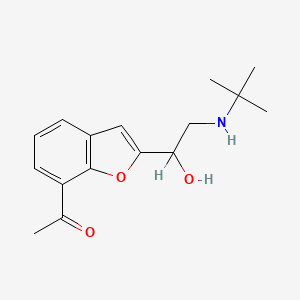
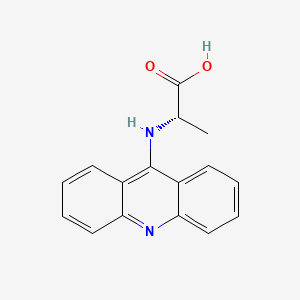

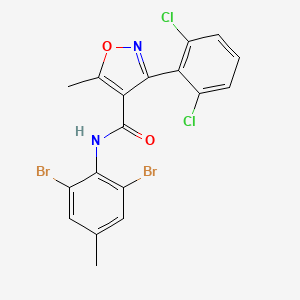

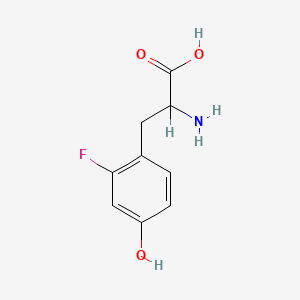
![Methyl 2,6-dideoxy-4-O-(5-{[3-hydroxy-2-methyl-3-(6-methyl-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoyl]oxy}-6-methyloxan-2-yl)-3-C-methylhexopyranoside](/img/structure/B1209380.png)
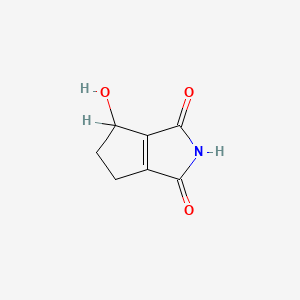
![N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide](/img/structure/B1209382.png)
![9-chloro-3-[(1-ethyl-2-pyrrolidinyl)methyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1209383.png)
![[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate](/img/structure/B1209388.png)
